

The Pharmacokinetics of Pradofloxacin in Felines: A Technical Guide

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Compound of Interest

Compound Name: **Pradofloxacin**

Cat. No.: **B1243445**

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This technical guide provides a comprehensive overview of the pharmacokinetics of **pradofloxacin**, a third-generation fluoroquinolone antibiotic, in domestic cats (*Felis catus*). **Pradofloxacin** is notable for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.^{[1][2][3]} Its mechanism of action involves the dual targeting and inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.^{[4][5][6]} This guide synthesizes available data on its absorption, distribution, metabolism, and excretion in felines to support further research and development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **pradofloxacin** in cats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of **Pradofloxacin** in Felines Following Intravenous (IV) Administration

Dose (mg/kg)	Total Body Clearance (L/h/kg)	Renal Clearance (L/h/kg)	Volume of Distribution (L/kg)	Elimination Half-Life (t _{1/2}) (h)	Reference
3	0.28	0.06	4.5	10	[1]

Table 2: Pharmacokinetic Parameters of **Pradofloxacin** in Felines Following Oral Administration

Formulation	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	Bioavailability (%)	Elimination Half-Life (t½) (h)	Feeding Condition	Reference
Tablet	3	1.19	0.5 - 1.0	4.96	70	-	-	[1]
Tablet (5th dose)	3	1.33	-	5.71	-	-	-	[1]
Oral Suspension	2.5	0.9	0.5 - 1.0	-	-	7.2 - 9.8	-	[1]
Oral Suspension	5.0	-	0.5 - 1.0	-	-	7.2 - 9.8	-	[1]
Oral Suspension	10.0	3.2	0.5 - 1.0	-	-	7.2 - 9.8	-	[1]
Oral Suspension	5	2.116 (± 0.549)	0.8	9.111 (± 1.939)	-	7.3 (± 1.7)	Fasted	[7][8]
Oral Suspension	5	0.999 (± 0.400)	1.4	6.745 (± 1.524)	-	6.4 (± 1.2)	Fed	[7][8]
Oral Suspension	5	1.1 (± 0.5)	1.8 (± 1.3)	-	-	-	-	[9]
Oral Suspension	7.5	-	< 1.0	-	-	-	Fasted	[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Food significantly impacts the oral absorption of the suspension formulation, reducing the mean peak serum concentration (Cmax) by 53% and the mean exposure (AUC) by 26%.^{[7][8]}

Pradofloxacin exhibits dose-proportional increases in plasma concentrations when administered as an oral suspension to fasted cats in doses ranging from 2.5 to 10 mg/kg.^[7] Due to its relatively short elimination half-life, minimal accumulation is observed with multiple daily administrations.^{[7][8]} Plasma protein binding is moderate, with approximately 30% of the drug bound to plasma proteins.^{[7][8]}

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacokinetic studies. The following sections outline the typical methodologies employed in the cited studies.

Animal Models and Housing

Studies are typically conducted in healthy adult domestic cats of mixed breeds. Animals are housed individually or in small groups in environmentally controlled conditions with access to food and water, except when fasting is required for the study protocol. All experimental procedures are subject to approval by an institutional animal care and use committee.

Drug Administration and Sample Collection

- Intravenous Administration: **Pradofloxacin** is administered as a single bolus injection into a cephalic or saphenous vein.
- Oral Administration: For oral dosing, **pradofloxacin** is administered as either a tablet or an oral suspension. For studies investigating the effect of food, animals are either fasted overnight or provided with a meal at a specified time before or after drug administration.
- Blood Sampling: Blood samples are collected via venipuncture from a peripheral vein at predetermined time points before and after drug administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA), and plasma is separated by centrifugation and stored frozen until analysis.

- Other Matrices: In some studies, other biological fluids such as saliva and tear fluid are collected to assess drug distribution.[9]

Analytical Methodology

The quantification of **pradofloxacin** in biological matrices is most commonly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). A turbulent flow chromatography system may be used for online sample clean-up.[1][9]

A generalized workflow for sample analysis includes:

- Sample Preparation: Plasma, saliva, or tear fluid samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile). An internal standard (e.g., saraflloxacin) is added to correct for extraction variability.[1]
- Chromatographic Separation: The supernatant is injected onto an HPLC system. Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection and quantification are performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both **pradofloxacin** and the internal standard.

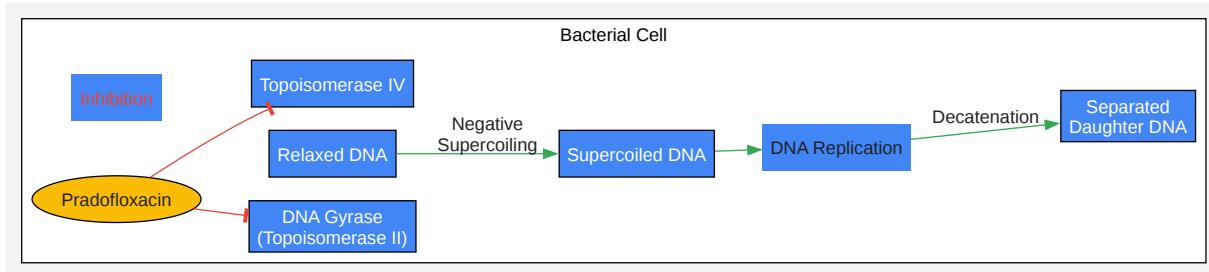
Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data. Software such as WinNonlin is commonly employed for these calculations.

Visualizations

Mechanism of Action

The primary mechanism of action of **pradofloxacin** is the inhibition of bacterial DNA synthesis through the targeting of two essential enzymes.

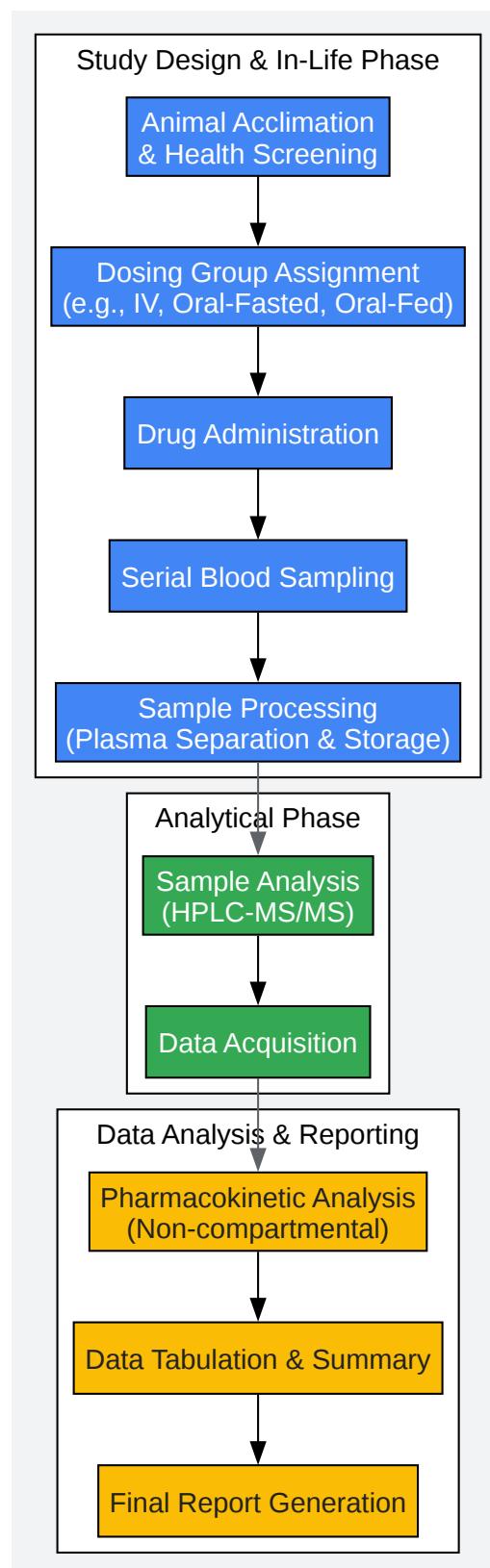


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Caption: **Pradofloxacin** inhibits bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for Feline Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of **pradofloxacin** in cats.

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Caption: A typical workflow for a feline pharmacokinetic study.

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